molecular formula C17H15N3OS2 B5488376 N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide

Cat. No.: B5488376
M. Wt: 341.5 g/mol
InChI Key: VLVOPPYVAKQFPJ-UHFFFAOYSA-N
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Description

N-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is a synthetic derivative of the 1,3,4-thiadiazole scaffold, characterized by a methylsulfanyl (-SMe) substituent at the 5-position of the thiadiazole ring and a 2,2-diphenylacetamide group at the 2-position. The 1,3,4-thiadiazole core is known for its electron-deficient aromatic system, which enhances reactivity and facilitates interactions in biological systems .

Properties

IUPAC Name

N-(5-methylsulfanyl-1,3,4-thiadiazol-2-yl)-2,2-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3OS2/c1-22-17-20-19-16(23-17)18-15(21)14(12-8-4-2-5-9-12)13-10-6-3-7-11-13/h2-11,14H,1H3,(H,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLVOPPYVAKQFPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(S1)NC(=O)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide typically involves the reaction of 2,2-diphenylacetic acid with thionyl chloride to form the corresponding acyl chloride. This intermediate is then reacted with 5-(methylsulfanyl)-1,3,4-thiadiazol-2-amine under basic conditions to yield the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the thiadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the reaction. These methods also reduce the reaction time and energy consumption compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide involves its interaction with various molecular targets. The compound can bind to DNA, inhibiting its replication and transcription processes. This leads to the disruption of cellular functions and ultimately cell death. The thiadiazole ring is also known to interact with enzymes and receptors, modulating their activity and affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the acetamide group and thiadiazole ring significantly impact properties such as melting point, solubility, and logP. Key comparisons include:

Compound Substituents (Thiadiazole 5-position / Acetamide) Melting Point (°C) logP (Predicted) Bioactivity Notes Reference
Target Compound Methylsulfanyl / 2,2-diphenyl Not reported ~4.2* Inferred high lipophilicity -
5f () Methylsulfanyl / 2-isopropyl-5-methylphenoxy 158–160 ~3.5 None reported
5h () Benzylthio / 2-isopropyl-5-methylphenoxy 133–135 ~4.0 None reported
Compound Trifluoromethyl-benzylthio / 4-chlorophenoxy Not reported ~4.5 Potential bioactivity
N-(5-Ethylthio-...naphthylacetamide () Ethylsulfanyl / 1-naphthyl Not reported ~4.8 None reported

*Estimated based on diphenyl group’s contribution.

  • Melting Points : Bulky substituents (e.g., benzylthio in 5h) reduce melting points compared to smaller groups (e.g., methylsulfanyl in 5f), likely due to disrupted crystal packing . The target’s diphenyl group may further lower melting points.

Biological Activity

N-[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H16N2S2C_{15}H_{16}N_2S_2. The compound features a thiadiazole ring substituted with a methylsulfanyl group and a diphenylacetamide moiety, which contributes to its unique chemical properties.

The biological activity of thiadiazole derivatives is often attributed to their ability to interact with various biological targets. For this compound:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes. For instance, it has been reported to inhibit tyrosinase activity, which is crucial in melanin production and can be targeted for skin-related conditions .
  • Antimicrobial Activity : Thiadiazole derivatives have shown significant antimicrobial effects against bacteria such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans and Aspergillus flavus .

Antimicrobial Efficacy

The antimicrobial activity was assessed through minimum inhibitory concentration (MIC) studies. The results are summarized in the following table:

MicroorganismMIC (µg/mL)Reference Compound MIC (µg/mL)
Staphylococcus aureus3.1256.25
Escherichia coli3.1256.25
Candida albicans3.1256.25
Aspergillus flavus3.1256.25

These findings indicate that this compound exhibits potent antimicrobial properties superior to standard reference drugs .

Cytotoxicity Studies

In vitro cytotoxicity studies were conducted using B16F10 melanoma cells to evaluate the safety profile of the compound. The results indicated that at concentrations up to 20 µM, the compound did not exhibit significant cytotoxicity over 48 and 72 hours .

Case Studies

  • Study on Tyrosinase Inhibition : A study demonstrated that this compound effectively inhibited mushroom tyrosinase with an IC50 value comparable to standard inhibitors used in skin whitening products .
  • Antimicrobial Activity Assessment : Another study evaluated the compound's efficacy against various microbial strains and found it significantly inhibited growth at low concentrations .

Q & A

Q. Case study :

  • Sulfide (R–S–R) derivatives exhibit higher anticonvulsant activity due to enhanced lipophilicity and membrane permeability .
  • Sulfoxide (R–SO–R) analogs show reduced potency, likely due to increased polarity and altered hydrogen-bonding interactions with targets .
    Methodological insight : Hydrogen peroxide oxidation converts sulfides to sulfoxides, enabling direct comparison of activity profiles .

Advanced: What contradictions exist in reported biological data for thiadiazole derivatives, and how can they be resolved experimentally?

Example contradiction : Discrepancies in anticancer IC₅₀ values across studies.
Resolution strategies :

  • Standardize assays : Use consistent cell lines (e.g., HepG2 vs. MCF-7) and incubation times .
  • Control substituent effects : Compare analogs with identical substitution patterns but varying sulfanyl/acyl groups .
    Critical variables : Solubility (DMSO concentration), metabolic stability in serum-containing media .

Advanced: How can computational methods optimize the design of thiadiazole-based inhibitors targeting glutaminase (GLS)?

Q. Approach :

  • Docking studies : Identify key interactions between the diphenylacetamide moiety and GLS’s allosteric pocket (e.g., hydrophobic contacts with Phe438) .
  • MD simulations : Assess stability of the inhibitor-enzyme complex over 100 ns trajectories to prioritize derivatives with low RMSD values .
    Validation : Correlate computed binding energies (ΔG) with in vitro IC₅₀ data to refine predictive models .

Basic: What spectroscopic techniques are essential for confirming the purity and identity of this compound?

  • ¹H NMR : Look for singlet peaks corresponding to methylsulfanyl (~δ 2.5 ppm) and diphenylacetamide aromatic protons (~δ 7.2–7.6 ppm) .
  • IR spectroscopy : Confirm C=O stretching (amide I band) at ~1650–1680 cm⁻¹ and thiadiazole ring vibrations at ~1550 cm⁻¹ .
    Purity criteria : Elemental analysis (C, H, N, S) within ±0.4% of theoretical values .

Advanced: How do crystallization conditions affect the polymorphic forms of this compound, and what are the implications for bioavailability?

Q. Findings :

  • Polymorph A : Crystallizes from ethanol/water, forming monoclinic P2₁/c crystals with higher solubility .
  • Polymorph B : Obtained via slow evaporation from DMSO, exhibiting triclinic P 1 symmetry and lower dissolution rates .
    Bioimpact : Polymorph A shows 2.3× higher oral bioavailability in rodent models due to enhanced aqueous solubility .

Advanced: What mechanistic insights explain the anticonvulsant activity of related 1,3,4-thiadiazole derivatives?

Q. Proposed mechanism :

  • GABAergic modulation : Thiadiazole derivatives enhance GABA-A receptor currents by binding to the benzodiazepine site (Kd = 12–18 μM) .
  • Sodium channel blockade : Methylsulfanyl groups reduce neuronal hyperexcitability via state-dependent inhibition (IC₅₀ = 8.7 μM in patch-clamp assays) .
    Experimental validation : EEG recordings in seizure models (e.g., PTZ-induced) correlate with reduced spike-wave discharges .

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